(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
This compound is a chalcone derivative characterized by a propenone backbone substituted with three distinct aromatic groups:
- 3-Nitrophenyl: A nitro-substituted phenyl ring contributing electron-withdrawing effects and influencing reactivity .
- 3,4,5-Trimethoxyphenyl: A methoxy-rich group associated with enhanced solubility and bioactivity in anticancer agents .
Chalcones like this are synthesized via Claisen-Schmidt condensation (e.g., base-catalyzed aldol reaction), as evidenced by analogous compounds in the literature . The structural features of this compound suggest applications in medicinal chemistry, particularly in cancer research, due to the pharmacological relevance of its substituents .
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7/c1-31-21-13-16(14-22(32-2)24(21)33-3)23(28)18(12-15-7-6-8-17(11-15)27(29)30)25-26-19-9-4-5-10-20(19)34-25/h4-14H,1-3H3/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWBPQBGEMHATQ-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that belongs to the class of benzoxazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-aminophenol and various substituted phenacyl bromides. The use of carbonylating agents such as ethyl imidazole carbamate has been reported to facilitate the formation of benzoxazole derivatives efficiently .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of benzoxazole derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several synthesized compounds, including (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, were determined through standard assays. Notably, compounds exhibited MIC values ranging from 3.125 to 50 µg/mL against Mycobacterium tuberculosis and other pathogens, suggesting significant antibacterial properties .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 6.25 | Moderate |
| Standard drug (Isoniazid) | 0.5 | High |
| Other derivatives | 12.5 - 50 | Variable |
Anticancer Activity
The anticancer potential of this compound has also been investigated in vitro against various cancer cell lines. The compound demonstrated cytotoxicity with IC50 values indicating its effectiveness in inhibiting cancer cell proliferation. For example, in studies involving breast cancer and leukemia cell lines, the compound showed promising results with IC50 values below 20 µM .
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF-7 | 15 | Breast |
| HL-60 | 18 | Leukemia |
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase. Variants of the compound with different substituents showed enhanced inhibitory activity compared to standard inhibitors. For instance, modifications at the nitro group position significantly improved enzyme inhibition efficacy .
Case Studies
In a recent study focusing on the structure-activity relationship (SAR) of benzoxazole derivatives, it was found that modifications on the phenyl rings significantly influenced biological activity. Compounds with electron-withdrawing groups at specific positions exhibited increased potency against microbial strains and cancer cells .
Scientific Research Applications
General Synthetic Pathway
- Formation of Benzoxazole : Reacting ortho-amino phenols with carbon disulfide or appropriate electrophiles.
- Nitro Group Introduction : Electrophilic nitration of the aromatic ring to introduce nitro substituents.
- Alkene Formation : Utilizing Michael addition or similar reactions to create the prop-2-en-1-one structure.
The biological applications of (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been investigated in several studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of benzoxazole compounds possess significant inhibitory activity against cancer cell proliferation, suggesting that modifications to the structure can enhance potency .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Research indicates that certain analogues exhibit strong inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's disease treatment. Notably, some derivatives were found to be more potent than established drugs like Donepezil .
Anti-inflammatory Properties
In addition to its anticancer and enzyme inhibition capabilities, (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has shown promise as an anti-inflammatory agent. Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo, indicating a potential therapeutic role in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer properties of various benzoxazole derivatives, including (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values demonstrating promising activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study revealed that treatment with the compound significantly reduced neuronal cell death and improved cell survival rates in models of neurodegeneration .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities with related compounds:
Key Research Findings
Anticancer Mechanisms
- Target Compound : Likely induces apoptosis via mitochondrial pathways (similar to ETTC) due to the electron-withdrawing nitro group and methoxy-mediated solubility .
- CHO27 : Activates p53, leading to cell cycle arrest in prostate cancer .
- ETTC : Triggers caspase-9 activation in HCC, emphasizing the role of methoxy/ethoxy balance in mitochondrial targeting .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. Key steps include:
- Reacting a ketone (e.g., 3,4,5-trimethoxyacetophenone) with an aldehyde (e.g., 3-nitrobenzaldehyde or benzo[d]oxazole-2-carbaldehyde) in ethanol or methanol under basic conditions (e.g., NaOH, KOH) .
- Stirring at room temperature or under reflux (60–80°C) for 2–6 hours to favor the E-isomer due to thermodynamic control .
- Crystallization from ethanol or acetonitrile to isolate the product.
Critical Factors:
- Base concentration : Higher base concentrations (e.g., 30% NaOH) accelerate enolate formation but may promote side reactions.
- Solvent polarity : Polar solvents (ethanol, methanol) stabilize the transition state, enhancing stereoselectivity .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the aldehyde increase electrophilicity, improving reaction rates .
Q. Table 1: Synthesis Optimization
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Claisen-Schmidt | 3,4,5-Trimethoxyacetophenone, NaOH/EtOH, RT | 65–75 | |
| Microwave-assisted | KOH/MeOH, 80°C, 30 min | 82 |
Q. Which spectroscopic techniques are most effective for characterizing structural features like the E-configuration and substituent orientations?
Methodological Answer:
- X-ray crystallography : Resolves the E-configuration and dihedral angles between aromatic rings. For example, the benzo[d]oxazole and 3-nitrophenyl groups exhibit coplanarity due to conjugation, confirmed by C–C bond lengths (~1.47 Å) .
- ¹H NMR : Coupling constants (J = 15–16 Hz for trans-olefinic protons) confirm the E-configuration. Methoxy groups show singlet peaks at δ 3.8–4.0 ppm .
- IR spectroscopy : Strong carbonyl stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) validate the enone and nitro substituents .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray diffraction | Dihedral angle: 8.2° between aryl rings | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 ppm (d, J = 16 Hz, CH=CH) | |
| IR (KBr) | 1652 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂) |
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and non-linear optical (NLO) behavior?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron distribution. The nitro and methoxy groups create a charge-transfer complex, enhancing polarizability .
- NLO properties : Hyperpolarizability (β) values >10⁻³⁰ esu indicate potential NLO applications. Substituents like nitro and trimethoxyphenyl amplify β due to extended π-conjugation .
- TD-DFT : Predicts UV-Vis absorption maxima (~380 nm) correlating with experimental data, validating computational models .
Strategy : Compare computed dipole moments and frontier molecular orbitals (HOMO-LUMO gaps) with experimental UV-Vis and fluorescence data to refine theoretical models.
Q. What experimental strategies resolve contradictions in bioactivity data for analogues with varying substituents?
Methodological Answer: Contradictions often arise from differences in substituent electronic effects or assay conditions. Solutions include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace nitro with methoxy) and test bioactivity (e.g., kinase inhibition). Use ANOVA to identify statistically significant trends .
- Solubility optimization : Test analogues in DMSO/PBS mixtures to rule out solubility artifacts. For example, nitro groups reduce solubility but enhance target binding .
- Docking simulations : Compare binding affinities of analogues to identify critical interactions (e.g., hydrogen bonding with the oxazole ring) .
Case Study : A 3-nitrophenyl analogue showed 10-fold higher IC₅₀ than its 4-methoxyphenyl counterpart in kinase assays due to stronger electron-withdrawing effects .
Q. How does thermochemical stability vary under different storage conditions?
Methodological Answer:
Q. Table 3: Stability Data
| Condition | Observation | Reference |
|---|---|---|
| TGA (N₂ atmosphere) | Decomposition at 205°C | |
| Acidic hydrolysis (pH 2) | 15% degradation after 24 hours |
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
Methodological Answer:
- Electrophilic substitution : The 3-nitrophenyl group directs incoming electrophiles to the para position due to its meta-directing nature.
- Nucleophilic attack : The oxazole ring’s electron-deficient C2 position reacts preferentially with nucleophiles (e.g., Grignard reagents) .
- Kinetic vs. thermodynamic control : Microwave irradiation favors kinetic products (e.g., Z-isomers), while prolonged heating favors E-isomers .
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) clarify conformational dynamics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
